BenchChemオンラインストアへようこそ!

(4-Methylpyrimidin-2-YL)methanamine

mGluR4 positive allosteric modulator Parkinson's disease GPCR ligand design

(4-Methylpyrimidin-2-yl)methanamine (CAS 933682-85-0), also named 2-(aminomethyl)-4-methylpyrimidine, is a heterocyclic primary amine with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol. It features a pyrimidine core substituted with a methyl group at the 4-position and an aminomethyl group at the 2-position.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 933682-85-0
Cat. No. B1343220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyrimidin-2-YL)methanamine
CAS933682-85-0
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)CN
InChIInChI=1S/C6H9N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,4,7H2,1H3
InChIKeyMBVLWFLZWJQUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylpyrimidin-2-YL)methanamine (CAS 933682-85-0): Procurement-Grade Overview for Medicinal Chemistry Building Block Selection


(4-Methylpyrimidin-2-yl)methanamine (CAS 933682-85-0), also named 2-(aminomethyl)-4-methylpyrimidine, is a heterocyclic primary amine with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol [1]. It features a pyrimidine core substituted with a methyl group at the 4-position and an aminomethyl group at the 2-position. This substitution pattern yields computed physicochemical properties of XLogP -0.5, topological polar surface area (TPSA) 51.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Commercially, the free base is available at ≥98% purity (NLT) specifications from multiple suppliers with full analytical documentation including NMR, HPLC, and LC-MS . The compound serves as a key synthetic intermediate in kinase inhibitor programs, GPCR modulator development, and diverse medicinal chemistry scaffold derivatization campaigns.

Why (4-Methylpyrimidin-2-YL)methanamine Cannot Be Simply Replaced by In-Class Pyrimidine Methanamine Analogs


Although multiple pyrimidine methanamine regioisomers share identical molecular formulae (e.g., (2-methylpyrimidin-4-yl)methanamine, CAS 22454-79-1) or differ only by the absence of the C4-methyl substituent (e.g., 4-(aminomethyl)pyrimidine, CAS 45588-79-2), their substitution patterns produce measurably different physicochemical profiles and pharmacophoric geometries [1]. The precise 4-methyl-2-aminomethyl arrangement in the target compound is a critical determinant of target engagement in clinically relevant chemical series: derivatives bearing this exact scaffold achieve low-nanomolar potency at mGluR4 (EC₅₀ 4 nM) as demonstrated by ADX88178, whereas simple regioisomeric scrambling would misalign the key hydrogen-bonding and lipophilic contacts within the allosteric binding pocket [2]. Furthermore, the methyl group modulates lipophilicity by approximately +0.8 to +1.0 LogP units compared to the des-methyl analogs, altering both extraction behavior and passive permeability characteristics in a manner that generic substitution cannot replicate [1].

Quantitative Differentiation Evidence for (4-Methylpyrimidin-2-YL)methanamine Against Closest Structural Analogs


Regioisomeric Pharmacophore Specificity: 4-Methyl-2-aminomethyl Arrangement Drives mGluR4 PAM Potency (ADX88178 EC₅₀ 4 nM)

The 4-methylpyrimidin-2-yl moiety is the core heterocyclic element of ADX88178, a clinical-stage mGluR4 positive allosteric modulator. ADX88178 potentiates glutamate-mediated activation of human mGluR4 with an EC₅₀ of 4 nM and rat mGluR4 with an EC₅₀ of 9 nM [1]. Substituting the (4-methylpyrimidin-2-yl)methanamine building block with its direct regioisomer (2-methylpyrimidin-4-yl)methanamine would produce a corresponding analogue bearing a 2-methyl-4-aminomethyl substitution pattern. This positional swap relocates the methyl group from the position ortho to the endocyclic N1 nitrogen to the position ortho to N3, fundamentally altering the hydrogen-bonding geometry and steric contour required for productive binding in the mGluR4 allosteric pocket. While no direct head-to-head comparison of the regioisomeric ADX88178 analogs has been published, structure-activity relationship precedents in pyrimidine-based mGluR modulators consistently demonstrate that methyl position on the pyrimidine ring is a critical determinant of both potency and subtype selectivity [2].

mGluR4 positive allosteric modulator Parkinson's disease GPCR ligand design regioisomeric SAR

Predicted pKa Differentiation: Basicity Shift of 0.29 Units vs. (2-Methylpyrimidin-4-yl)methanamine Influences Protonation State at Physiological pH

The predicted acid dissociation constant (pKa) for (4-methylpyrimidin-2-yl)methanamine is 7.84 ± 0.29, as computed from its molecular structure . In contrast, the regioisomeric comparator (2-methylpyrimidin-4-yl)methanamine (CAS 22454-79-1) has a predicted pKa of 8.13 ± 0.40 . This 0.29-unit difference, while modest, places the target compound closer to the physiological pH threshold (pH 7.4), meaning a measurably higher fraction of the target compound exists in the neutral free-base form at physiological conditions. This has consequences for both liquid-liquid extraction behavior during synthesis and for the design of salt forms with optimal solubility and stability profiles.

Physicochemical profiling pKa prediction salt selection formulation development

Lipophilicity (XLogP) Advantage: Methyl Substitution Increases XLogP by ~0.8–1.0 Units vs. Des-Methyl Pyrimidine Methanamines

The computed XLogP value for (4-methylpyrimidin-2-yl)methanamine is -0.5, as reported by PubChem [1]. The des-methyl analog 4-(aminomethyl)pyrimidine (CAS 45588-79-2) has a computed XLogP of -1.3 [2]. This represents a lipophilicity increase of approximately 0.8 log units conferred specifically by the C4-methyl substituent. The difference is substantial in medicinal chemistry terms: each +1.0 LogP unit typically correlates with a ~2–5-fold increase in passive membrane permeability and can meaningfully shift CNS penetration potential when the compound is incorporated into larger drug-like scaffolds.

Lipophilicity CNS drug design LogP optimization permeability

Commercial Purity Specification: ≥98% (NLT) for Target Compound vs. 95% Typical for Regioisomeric (2-Methylpyrimidin-4-yl)methanamine

Multiple authorized suppliers list (4-methylpyrimidin-2-yl)methanamine with a minimum purity specification of NLT 98% (Not Less Than 98%), supported by batch-specific analytical certificates including NMR, HPLC, and LC-MS . In contrast, the direct regioisomer (2-methylpyrimidin-4-yl)methanamine (CAS 22454-79-1) is routinely supplied at a minimum purity specification of 95% across major vendors including AKSci, Enamine, and Sigma-Aldrich . The 3-percentage-point purity differential represents a meaningful difference in total organic impurity burden for applications requiring stoichiometric precision, such as fragment-based library construction or parallel synthesis where byproduct accumulation across multistep sequences scales with starting material purity.

Chemical procurement purity specification quality control building block sourcing

Synthetic Accessibility: One-Step Reduction from 4-Methylpyrimidine-2-carbonitrile with ~89% Reported Yield

A documented synthetic route to (4-methylpyrimidin-2-yl)methanamine proceeds via catalytic hydrogenation of 4-methylpyrimidine-2-carbonitrile using Raney Nickel in methanol with aqueous ammonium hydroxide, achieving a reported yield of approximately 89% . This single-step transformation from a commercially available nitrile precursor (CAS 77768-02-6) provides a well-characterized, high-yielding access route. In comparison, analogous aminomethylpyrimidine syntheses via alternative precursors such as 2-chloro-4-methylpyrimidine often require two-step sequences (nucleophilic displacement with cyanide followed by reduction) or specialized catalysts, resulting in lower overall yields or more complex purification requirements . The availability of a straightforward, high-yield route reduces supply risk for procurement planning and enables cost-effective scale-up.

Synthetic route process chemistry nitrile reduction building block synthesis

Topological Polar Surface Area and H-Bond Profile: Balanced CNS Drug-Likeness Relative to Higher-MW Dimethyl Analogs

The topological polar surface area (TPSA) of (4-methylpyrimidin-2-yl)methanamine is 51.8 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, and only 1 rotatable bond [1]. This places the compound well within the CNS drug-like chemical space (generally TPSA < 90 Ų, HBD ≤ 3). In contrast, the 4,6-dimethyl analog (4,6-dimethylpyrimidin-2-yl)methanamine (CAS 446829-97-6) has a molecular weight of 137.18 g/mol (+14 Da) and adds additional lipophilic bulk without contributing additional hydrogen-bonding capacity, potentially pushing derivatives closer to the upper limits of lead-like property guidelines when elaborated into full-length inhibitors . The mono-methyl substitution pattern of the target compound thus offers an optimal balance: it provides sufficient lipophilicity for target engagement (see Evidence Item 3) while maintaining the lower molecular weight and favorable TPSA preferred for fragment-based and lead-like screening collections.

CNS drug-likeness TPSA physicochemical property optimization lead-like chemical space

Procurement-Driven Application Scenarios for (4-Methylpyrimidin-2-YL)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: mGluR4 Positive Allosteric Modulator Lead Optimization Programs

Research groups pursuing metabotropic glutamate receptor 4 (mGluR4) PAMs for Parkinson's disease or neuropsychiatric disorders should prioritize this building block. The (4-methylpyrimidin-2-yl)methanamine scaffold is the direct synthetic precursor to the ADX88178 chemotype, which demonstrates EC₅₀ = 4 nM at human mGluR4 and oral bioavailability with CSF exposure >50-fold the in vitro EC₅₀ [1]. The regioisomeric (2-methylpyrimidin-4-yl)methanamine would produce a differently oriented pharmacophore incompatible with the validated mGluR4 allosteric binding model, making the correct regioisomer essential for structure-activity relationship continuity [1].

CNS-Targeted Kinase Inhibitor Fragment Elaboration

The balanced physicochemical profile (XLogP -0.5, TPSA 51.8 Ų, MW 123.16) makes this building block particularly suitable for CNS kinase inhibitor programs requiring passive brain penetration [2]. The C4-methyl group provides a +0.8 LogP advantage over des-methyl pyrimidine methanamine alternatives without increasing TPSA or hydrogen-bond donor count, enabling medicinal chemists to tune lipophilicity into the optimal CNS drug space (LogP 1–4 for the final compound) while keeping the core building block compact [3].

High-Purity Parallel Synthesis and Fragment Library Construction

For laboratories constructing fragment screening libraries or performing parallel amide coupling/sulfonylation chemistry, the commercial availability at ≥98% purity (NLT specification) translates to reduced byproduct formation in subsequent synthetic steps compared to the 95% purity typical of the regioisomeric comparator . The single rotatable bond and primary amine handle provide a well-defined, geometrically constrained vector for library diversification with predictable SAR outcomes [4].

Process Chemistry Scale-Up Feasibility Assessment

The documented one-step synthesis from 4-methylpyrimidine-2-carbonitrile (CAS 77768-02-6) in ~89% yield using standard hydrogenation equipment (Raney Ni, 55 psi H₂) provides a validated starting point for process development . This route avoids the use of cyanide displacement chemistry and generates minimal byproducts, supporting cost-effective scale-up to multi-gram or kilogram quantities for preclinical candidate advancement. Procurement teams can use this synthetic accessibility data to benchmark custom synthesis quotes against catalog pricing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylpyrimidin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.